Ethyl 2-isocyanato-2-methylpropanoate
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Overview
Description
Ethyl 2-isocyanato-2-methylpropanoate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It belongs to the family of isocyanates and is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyanato-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-amino-2-methylpropanoate with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
C7H15NO2+COCl2→C7H11NO3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyanato-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Water: Hydrolyzes to form the corresponding amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Ethyl 2-isocyanato-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-isocyanato-2-methylpropanoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Ethyl 2-isocyanato-2-methylpropanoate can be compared with other isocyanates such as:
Methyl isocyanate: Known for its use in the production of pesticides and its high reactivity.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethane coatings.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-isocyanato-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEMMTLYTQZOMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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